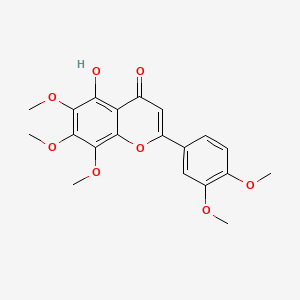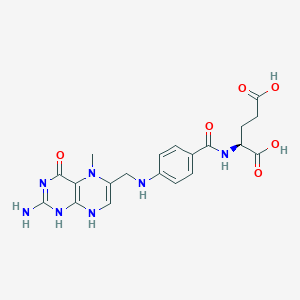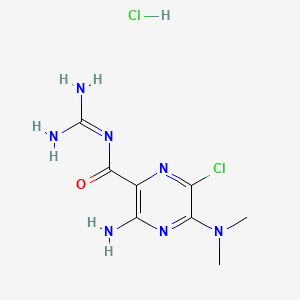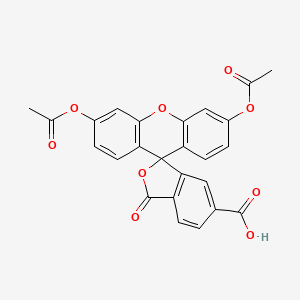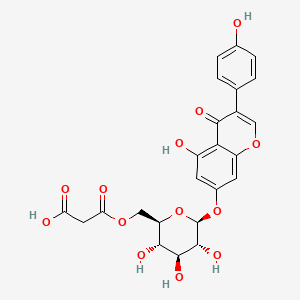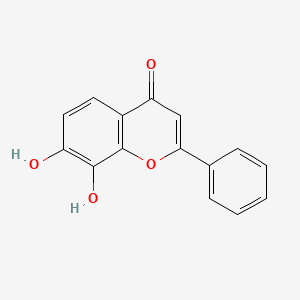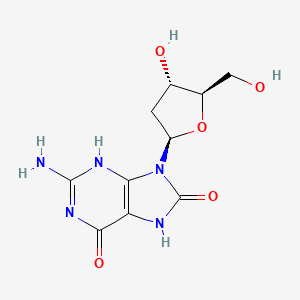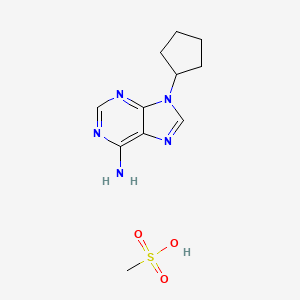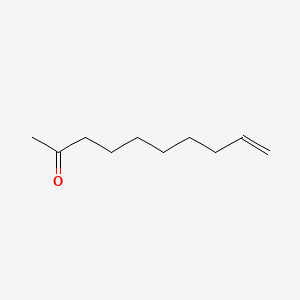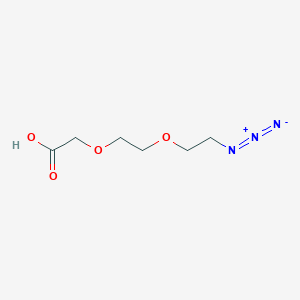
Azido-PEG2-CH2CO2H
Vue d'ensemble
Description
Azido-PEG2-CH2CO2H (APCH) is a novel synthetic compound developed in recent years that has potential applications in both in vivo and in vitro research. APCH is a polyethylene glycol derivative with an azide group attached to the end of the molecule, and a carboxylic acid group at the other end. This unique combination of functional groups makes APCH a useful tool for creating covalent bonds between molecules, allowing for the formation of new compounds and structures. In addition, APCH can be used to modify proteins and other biomolecules, making it an important tool for research in the fields of biochemistry and molecular biology.
Applications De Recherche Scientifique
Azido-PEG2-CH2CO2H is a water-soluble reagent used in click chemistry . It contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
This compound is often used in bio-conjugation , a process that involves joining two biomolecules together. This can be useful in various fields of scientific research, including proteomics , where it can help scientists understand the structure and function of proteins.
-
Bioconjugation : Azido-PEG2-CH2CO2H is often used in bioconjugation , a process that involves joining two biomolecules together. This can be useful in various fields of scientific research, including proteomics , where it can help scientists understand the structure and function of proteins.
-
Drug Delivery : In the field of drug delivery, Azido-PEG2-CH2CO2H can be used to modify drug molecules to improve their solubility, stability, and bioavailability .
-
Surface Modification : Azido-PEG2-CH2CO2H can be used for the modification of surfaces, such as nanoparticles or medical devices, to improve their biocompatibility and reduce non-specific binding .
-
Diagnostic Imaging : In diagnostic imaging, Azido-PEG2-CH2CO2H can be used to attach imaging agents to target molecules, allowing for the visualization of biological processes in real-time .
-
Therapeutic Agent Synthesis : Azido-PEG2-CH2CO2H can be used in the synthesis of therapeutic agents, such as antibody-drug conjugates, where it can be used to attach a drug to an antibody that targets a specific disease site .
-
Biomarker Research : In biomarker research, Azido-PEG2-CH2CO2H can be used to label biomolecules of interest, allowing for their detection and quantification .
-
Bioconjugation : Azido-PEG2-CH2CO2H is often used in bioconjugation , a process that involves joining two biomolecules together. This can be useful in various fields of scientific research, including proteomics , where it can help scientists understand the structure and function of proteins.
-
Drug Delivery : In the field of drug delivery, Azido-PEG2-CH2CO2H can be used to modify drug molecules to improve their solubility, stability, and bioavailability .
-
Surface Modification : Azido-PEG2-CH2CO2H can be used for the modification of surfaces, such as nanoparticles or medical devices, to improve their biocompatibility and reduce non-specific binding .
-
Diagnostic Imaging : In diagnostic imaging, Azido-PEG2-CH2CO2H can be used to attach imaging agents to target molecules, allowing for the visualization of biological processes in real-time .
-
Therapeutic Agent Synthesis : Azido-PEG2-CH2CO2H can be used in the synthesis of therapeutic agents, such as antibody-drug conjugates, where it can be used to attach a drug to an antibody that targets a specific disease site .
-
Biomarker Research : In biomarker research, Azido-PEG2-CH2CO2H can be used to label biomolecules of interest, allowing for their detection and quantification .
Propriétés
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIYNXOTJRSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG2-CH2CO2H | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



